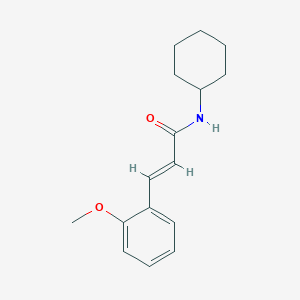
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxyphenyl group attached to the propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of cyclohexylamine with 3-(2-methoxyphenyl)prop-2-enoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired (E)-isomer. The process involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of tyrosinase by binding to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex between the compound and the copper ions present in the active site of tyrosinase .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but lacks the cyclohexyl group.
(E)-N-methyl-3-(2-methoxyphenyl)prop-2-enamide: Similar structure but has a methyl group instead of a cyclohexyl group.
(E)-N-cyclohexyl-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but the methoxy group is positioned differently on the phenyl ring.
Uniqueness
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both the cyclohexyl group and the methoxyphenyl group, which confer specific chemical and biological properties. The combination of these groups enhances its potential as an enzyme inhibitor and its applicability in various scientific research fields .
Properties
IUPAC Name |
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15-10-6-5-7-13(15)11-12-16(18)17-14-8-3-2-4-9-14/h5-7,10-12,14H,2-4,8-9H2,1H3,(H,17,18)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUFZFVUKBJMS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













